2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
説明
This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 1,3-benzodioxole moiety at the 2-position and an N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide side chain. Its structure combines a fused heterocyclic core with aromatic and polar substituents, which may influence its solubility, bioavailability, and receptor-binding properties.
特性
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c1-32-20-5-3-16(11-22(20)33-2)7-8-26-24(30)14-28-9-10-29-19(25(28)31)13-18(27-29)17-4-6-21-23(12-17)35-15-34-21/h3-6,9-13H,7-8,14-15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIKTPPKNFMBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , with the CAS number 1190014-12-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 432.4 g/mol . The structure features a complex arrangement that includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine framework, which are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N4O6 |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 1190014-12-0 |
| SMILES | O=C(Cn1ccn2nc(-c3ccc4c(c3)OCO4)cc2c1=O)Nc1ccc2c(c1)OCO2 |
Biological Activity Overview
Research into the biological activity of this compound indicates several promising avenues:
Anticancer Activity
Studies have suggested that compounds with similar structural features exhibit anticancer properties. For instance, pyrazolo[1,5-a]pyrazines have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This compound's ability to interact with specific molecular targets may contribute to its potential as an anticancer agent.
Antimicrobial Properties
Compounds containing benzodioxole structures are often associated with antimicrobial activities. Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains, although detailed investigations are required to confirm these effects.
Neuroprotective Effects
There is emerging evidence that benzodioxole derivatives can provide neuroprotective benefits. The presence of the dimethoxyphenyl group in this compound may enhance its ability to cross the blood-brain barrier, potentially leading to applications in treating neurodegenerative diseases.
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
The 1,3-benzodioxole moiety in the target compound and analog may enhance π-π stacking interactions with aromatic residues in biological targets, similar to benzodioxole-containing drugs .
Bioactivity Trends :
- Pyrazolo-pyrimidine and triazolopyrimidine derivatives with electron-withdrawing groups (e.g., fluorine in ) often exhibit stronger bioactivity due to improved binding affinity .
- Methoxy groups (as in the target compound and ) may enhance solubility but reduce cellular uptake compared to hydrophobic substituents like methyl or fluoro groups .
Synthetic Strategies :
- The target compound’s synthesis likely involves coupling reactions between pyrazolo-pyrazine intermediates and substituted acetamides, analogous to methods in and .
- Substituent diversity (e.g., dihydrobenzodioxin in ) suggests flexibility in modifying the core structure for tailored bioactivity .
Chirality and Conformational Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
